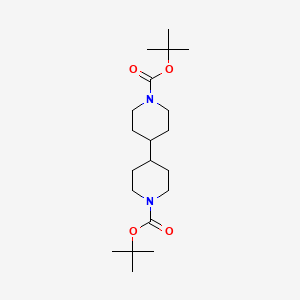

N-Boc-N'-Boc-4,4'-bipiperidine

Description

N-Boc-N’-Boc-4,4’-bipiperidine, also known as di-tert-butyl 4,4’-bipiperidine-1,1’-dicarboxylate, is a chemical compound with the molecular formula C20H36N2O4. It is a derivative of bipiperidine, where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Propriétés

IUPAC Name |

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWYWFHCRIFTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-Boc-4,4’-bipiperidine typically involves the protection of bipiperidine with tert-butoxycarbonyl groups. One common method is to react bipiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Bipiperidine+2Boc2O→N-Boc-N’-Boc-4,4’-bipiperidine

Industrial Production Methods

In an industrial setting, the production of N-Boc-N’-Boc-4,4’-bipiperidine follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc groups are critical for protecting amine functionalities during synthetic processes. Key deprotection methods include:

Acidic Hydrolysis

-

Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or dioxane.

-

Conditions : Room temperature to 50°C for 1–4 hours.

-

Outcome : Removal of Boc groups yields free amine (4,4'-bipiperidine), enabling further functionalization .

Thermal Degradation

-

Conditions : Heating above 150°C under inert atmosphere.

-

Outcome : Gradual cleavage of Boc groups, forming CO₂ and tert-butanol as byproducts .

Coupling Reactions

The deprotected amine participates in cross-coupling reactions to form complex architectures:

Buchwald–Hartwig Amination

-

Reagents : Palladium catalysts (e.g., Pd₂(dba)₃), ligands (e.g., Xantphos), and aryl halides.

-

Conditions : 80–110°C in toluene or dioxane with a base (e.g., Cs₂CO₃).

-

Products : Aryl-substituted bipiperidines for pharmaceutical intermediates .

Suzuki–Miyaura Coupling

-

Reagents : Boronic acids, Pd(PPh₃)₄ catalyst.

-

Conditions : 60–90°C in THF/H₂O with K₂CO₃.

-

Products : Biaryl-functionalized bipiperidines for ligand design .

Reductive Alkylation

The amine reacts with aldehydes/ketones under reductive conditions:

-

Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney Ni.

-

Conditions : Methanol or ethanol at 25–60°C.

-

Products : N-alkylated bipiperidines for drug delivery systems .

Oxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) or H₂O₂.

-

Conditions : DCM at 0–25°C.

Reduction

-

Reagents : LiAlH₄ or BH₃·THF.

-

Conditions : Anhydrous ether or THF.

Metal Complexation

The bipiperidine scaffold acts as a ligand in coordination chemistry:

-

Metals : Ni(II), Cu(II), or Pd(II).

-

Conditions : Methanol or acetonitrile at room temperature.

-

Products : Stable metal complexes for catalytic applications .

Nucleophilic Substitution

The Boc-protected amine undergoes substitution at the piperidine nitrogen:

Applications De Recherche Scientifique

Organic Synthesis

N-Boc-N'-Boc-4,4'-bipiperidine serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various transformations allows researchers to construct intricate molecular frameworks.

| Transformation Type | Resulting Products |

|---|---|

| Deprotection | Bipiperidine |

| Substitution | N-substituted bipiperidine derivatives |

| Oxidation | Oxidized bipiperidine derivatives |

| Reduction | Reduced bipiperidine derivatives |

Pharmaceutical Development

This compound is integral in developing piperidine-based pharmaceuticals, particularly those targeting neurological disorders. Its role as an intermediate facilitates the synthesis of drugs that can interact with neurotransmitter systems, potentially leading to advancements in mental health treatments .

Ligand Development

In coordination chemistry, this compound acts as a versatile ligand. It enhances the stability and reactivity of metal complexes, which is vital for catalysis and material science applications .

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and protein interactions. Its derivatives have shown promise in various biological activities, including inhibiting specific enzymes critical for metabolic processes .

Case Study 1: Synthesis of Piperidinyl Compounds

A study focused on synthesizing piperidinyl derivatives demonstrated that this compound could be effectively used to create compounds with significant biological activity against acetyl-CoA carboxylases (ACCs). The synthesized derivatives exhibited IC values ranging from 172 nM to 940 nM against ACC2, indicating their potential for therapeutic applications .

Case Study 2: Development of Heterocyclic Amino Acids

Research involving the regioselective synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates highlighted the compound's utility in creating novel heterocyclic amino acids. These compounds serve as achiral and chiral building blocks for further chemical exploration .

Mécanisme D'action

The mechanism of action of N-Boc-N’-Boc-4,4’-bipiperidine primarily involves its ability to act as a protecting group for nitrogen atoms. The Boc groups provide steric hindrance and electronic stabilization, preventing unwanted reactions at the nitrogen sites. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions to reveal the free amine groups, which can then participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

N-Boc-N’-Boc-4,4’-bipiperidine can be compared with other Boc-protected amines and bipiperidine derivatives. Some similar compounds include:

N-Boc-4,4’-bipiperidine: A mono-Boc-protected derivative of bipiperidine.

N-Boc-piperidine: A Boc-protected piperidine.

N-Boc-piperazine: A Boc-protected piperazine.

Uniqueness

The uniqueness of N-Boc-N’-Boc-4,4’-bipiperidine lies in its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Activité Biologique

N-Boc-N'-Boc-4,4'-bipiperidine is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.39 g/mol. It is recognized for its potential biological activities, making it an interesting subject for pharmacological research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure

This compound features two tert-butoxycarbonyl (Boc) protecting groups attached to a bipiperidine structure. This configuration is significant for its reactivity and biological interactions.

Safety Profile

According to the Safety Data Sheet, N-Boc-4,4'-bipiperidine is classified as harmful if swallowed or inhaled and may cause skin and eye irritation . Proper safety measures should be taken when handling this compound.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Its bipiperidine structure allows it to act as a ligand for neurotransmitter receptors, influencing neurochemical pathways.

Inhibition Studies

A study on similar compounds showed that bipiperidine derivatives could inhibit certain enzymes implicated in metabolic pathways. For instance, compounds with similar structures demonstrated moderate to high inhibitory activities against acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of bipiperidine could protect against neuronal damage induced by excitotoxic agents in vitro. This suggests potential applications in neurodegenerative diseases .

- Anticancer Activity : Research has indicated that bipiperidine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were shown to inhibit proliferation in colon cancer cells by targeting specific signaling pathways .

- Pharmacological Applications : A recent investigation highlighted the use of N-Boc-4,4'-bipiperidine as a precursor in synthesizing compounds aimed at treating metabolic disorders. The study emphasized the compound's role in drug discovery processes through computational methods like molecular docking .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing Boc groups to 4,4'-bipiperidine, and how can reaction efficiency be monitored?

- Methodology : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC) or H NMR spectroscopy, observing the disappearance of free amine signals (~1.5 ppm) and appearance of Boc-related tert-butyl signals (~1.4 ppm). Purification via column chromatography with ethyl acetate/hexane gradients ensures high yield and purity .

Q. What spectroscopic techniques confirm the structural integrity of N-Boc-N'-Boc-4,4'-bipiperidine?

- Methodology :

- NMR : H and C NMR to verify Boc group incorporation (tert-butyl at δ ~1.4 ppm and carbonyl at ~155 ppm).

- IR : Confirm Boc carbonyl stretches at ~1680–1720 cm.

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of related bipiperidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidance : Follow GHS hazard classifications (e.g., severe eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Refer to SDS guidelines for emergency measures, including immediate flushing with water upon eye exposure .

Advanced Research Questions

Q. How do Boc groups influence the coordination behavior of 4,4'-bipiperidine in transition metal complexes?

- Experimental Design : Compare stability constants of Pd(II) or Cu(II) complexes with Boc-protected vs. unprotected bipiperidine using potentiometric titrations (pH-metric or spectrophotometric methods). DFT calculations can model steric and electronic effects of Boc groups on ligand-metal binding .

- Data Contradictions : Conflicting stability data may arise from solvent polarity or competing protonation states. Resolve via controlled ionic strength buffers and multi-wavelength UV-Vis analysis .

Q. What computational models predict the supramolecular packing of Boc-protected bipiperidine derivatives in crystal structures?

- Methodology : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···F, C=O···π). Molecular dynamics (MD) simulations with force fields like AMBER can model packing trends, validated against X-ray diffraction data from analogues (e.g., trifluoroacetyl derivatives) .

Q. How can conflicting chromatographic purity data for this compound be resolved?

- Analytical Strategy : Employ orthogonal methods:

- HPLC : Reverse-phase C18 column with acetonitrile/water gradients.

- LC-MS : Detect trace impurities (e.g., diol byproducts) via high-resolution mass spectrometry.

- Reference standards : Use certified impurities (e.g., 1,1’-bis(carbethoxy)-4,4’-dihydroxy-4,4’-bipiperidine) for calibration .

Methodological Notes

- Synthetic Optimization : Adjust stoichiometry of Boc anhydride (2.2–2.5 equivalents) to ensure complete di-protection while minimizing side reactions.

- Crystallization : Slow evaporation of dichloromethane/hexane mixtures enhances crystal quality for X-ray studies .

- Coordination Studies : Pre-degas solvents to avoid oxygen interference in spectrophotometric metal-ligand titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.